N'-[(1E)-nonylidene]naphthalene-1-carbohydrazide
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Overview
Description
N’~1~-[(E)NONYLIDENE]-1-NAPHTHOHYDRAZIDE is a chemical compound known for its unique structure and properties It belongs to the class of hydrazides, which are characterized by the presence of a hydrazine group bonded to an acyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-[(E)NONYLIDENE]-1-NAPHTHOHYDRAZIDE typically involves the condensation reaction between nonylidene and naphthohydrazide. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include nonylidene aldehyde and naphthohydrazide, with the reaction often facilitated by an acid or base catalyst.
Industrial Production Methods
In an industrial setting, the production of N’~1~-[(E)NONYLIDENE]-1-NAPHTHOHYDRAZIDE may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Types of Reactions
N’~1~-[(E)NONYLIDENE]-1-NAPHTHOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: It can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various hydrazine derivatives.
Scientific Research Applications
N’~1~-[(E)NONYLIDENE]-1-NAPHTHOHYDRAZIDE has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N’~1~-[(E)NONYLIDENE]-1-NAPHTHOHYDRAZIDE exerts its effects involves interactions with molecular targets and pathways. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms and identify the precise molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- N’~1~-[(1E)-Nonylidene]-N’~2~-[(1Z)-nonylidene]ethanedihydrazide
- N’~1~-[(1E)-Nonylidene]-N’~4~-[(1Z)-nonylidene]succinohydrazide
Uniqueness
N’~1~-[(E)NONYLIDENE]-1-NAPHTHOHYDRAZIDE stands out due to its specific structural features and reactivity. Compared to similar compounds, it may exhibit unique biological activities and chemical properties, making it a valuable subject of study in various research fields.
Properties
Molecular Formula |
C20H26N2O |
---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
N-[(E)-nonylideneamino]naphthalene-1-carboxamide |
InChI |
InChI=1S/C20H26N2O/c1-2-3-4-5-6-7-10-16-21-22-20(23)19-15-11-13-17-12-8-9-14-18(17)19/h8-9,11-16H,2-7,10H2,1H3,(H,22,23)/b21-16+ |
InChI Key |
MRKGTFPNRGVZIZ-LTGZKZEYSA-N |
Isomeric SMILES |
CCCCCCCC/C=N/NC(=O)C1=CC=CC2=CC=CC=C21 |
Canonical SMILES |
CCCCCCCCC=NNC(=O)C1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
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